Flavonol base + 4O, O-Hex-Hex, O-dHex
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Overview
Description
Quercetin 3-O-sophoroside-7-O-rhamnoside is a flavonoid compound found in sea buckthorn berries. It belongs to the class of flavonols, which are known for their antioxidant properties. The compound has a molecular formula of C33H40O21 and a molecular weight of 772.66 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of quercetin 3-O-sophoroside-7-O-rhamnoside typically involves the extraction from natural sources such as sea buckthorn berries. The extraction process includes solvent extraction, followed by purification using chromatographic techniques .
Industrial Production Methods
Industrial production of quercetin 3-O-sophoroside-7-O-rhamnoside is mainly achieved through large-scale extraction from plant materials. The process involves the use of solvents like ethanol or methanol for extraction, followed by purification steps such as high-performance liquid chromatography (HPLC) to isolate the compound .
Chemical Reactions Analysis
Types of Reactions
Quercetin 3-O-sophoroside-7-O-rhamnoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups .
Scientific Research Applications
Quercetin 3-O-sophoroside-7-O-rhamnoside has a wide range of scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for the identification and quantification of flavonoids
Biology: Studied for its antioxidant properties and its role in protecting cells from oxidative stress
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-diabetic properties
Industry: Used in the development of dietary supplements and functional foods due to its health benefits
Mechanism of Action
The mechanism of action of quercetin 3-O-sophoroside-7-O-rhamnoside involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating electrons to neutralize reactive oxygen species
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation
Anti-cancer Activity: The compound induces apoptosis in cancer cells and inhibits their proliferation by modulating signaling pathways
Comparison with Similar Compounds
Similar Compounds
Quercetin: A flavonoid with similar antioxidant and anti-inflammatory properties.
Rutin: Another flavonoid glycoside with comparable biological activities.
Kaempferol: A flavonol with antioxidant and anti-cancer properties
Uniqueness
Quercetin 3-O-sophoroside-7-O-rhamnoside is unique due to its specific glycosylation pattern, which enhances its solubility and bioavailability compared to other flavonoids .
Properties
Molecular Formula |
C33H40O21 |
---|---|
Molecular Weight |
772.7 g/mol |
IUPAC Name |
3-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxychromen-4-one |
InChI |
InChI=1S/C33H40O21/c1-9-19(39)23(43)26(46)31(48-9)49-11-5-14(38)18-15(6-11)50-28(10-2-3-12(36)13(37)4-10)29(22(18)42)53-33-30(25(45)21(41)17(8-35)52-33)54-32-27(47)24(44)20(40)16(7-34)51-32/h2-6,9,16-17,19-21,23-27,30-41,43-47H,7-8H2,1H3 |
InChI Key |
CAXLTZYEJPQCKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)C6=CC(=C(C=C6)O)O)O)O)O)O |
Origin of Product |
United States |
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